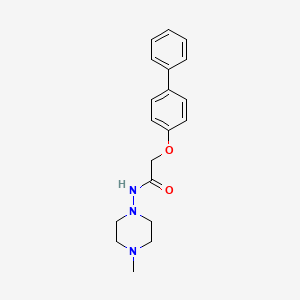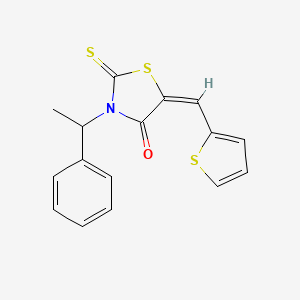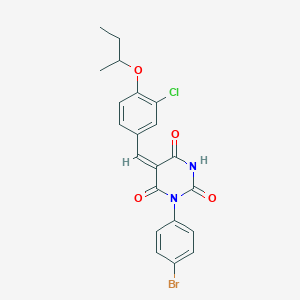![molecular formula C14H21NO3 B5396797 N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide, also known as GW501516, is a synthetic drug that has been extensively studied in recent years due to its potential applications in scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and energy expenditure, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is a PPARδ agonist, which means that it activates the PPARδ receptor in cells. PPARδ is a transcription factor that plays a key role in regulating lipid metabolism, glucose homeostasis, and energy expenditure. Activation of PPARδ by N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide results in increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and oxidative metabolism.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, as well as increase mitochondrial biogenesis and oxidative metabolism. It has also been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is that it has been extensively studied in animal models and has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and energy expenditure. Additionally, it has been shown to have neuroprotective effects and may have applications in the treatment of neurodegenerative diseases. However, one limitation of using N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide in lab experiments is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet well understood.
Future Directions
There are several potential future directions for research on N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide. One area of research could be to further investigate its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of research could be to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide involves a series of chemical reactions. The starting material is 4-methoxyphenol, which is reacted with 2-bromo-1-methylethyl acetate to form 2-(4-methoxyphenoxy)-1-methylethyl acetate. This intermediate is then reacted with lithium diisopropylamide (LDA) to form the corresponding enolate, which is then reacted with 2-bromo-2-methylpropanamide to form N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide.
properties
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(2)14(16)15-11(3)9-18-13-7-5-12(17-4)6-8-13/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRBEOJXMNEIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)COC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)

![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)


![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)